(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole core, which is a bicyclic system containing both benzene and thiazole rings, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoyl chloride, under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Imino Group: The imino group is typically formed by the reaction of the benzo[d]thiazole derivative with an appropriate amine or imine precursor.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic effects. This compound, in particular, may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can intercalate with DNA or inhibit enzyme activity, while the functional groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, which lacks the additional functional groups.
2-Aminobenzothiazole: A simpler derivative with an amino group.
4-Methylbenzothiazole: A derivative with a methyl group on the benzene ring.
Uniqueness
(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-(4-methylbenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-5-27-20(25)13-24-18-11-10-17(14(2)3)12-19(18)28-22(24)23-21(26)16-8-6-15(4)7-9-16/h6-12,14H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWQLFYJZMPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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